

Comprehensive Technical Guide: Avocatin B, Avocadene, and Avocadyne

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Avocadene

CAS No.: 83797-45-9

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Introduction and Chemical Identity

Avocatin B is a naturally occurring **1:1 mixture** of two closely related **17-carbon polyhydroxylated fatty alcohols (PFAs)**: **avocadene** and **avocadyne**. These compounds are specialized lipids found almost exclusively in avocados (*Persea americana* Mill.) and represent a unique class of natural products with demonstrated bioactivity. Structurally, both compounds feature an odd-numbered 17-carbon backbone, a rarity in nature that contributes to their distinctive metabolic properties as they cannot be synthesized endogenously by humans and must be obtained through dietary sources. [1] [2]

The discovery of these compounds dates back to initial phytochemical investigations of avocado, but recent research has revealed their significant potential in targeting metabolic pathways involved in several disease states. Avocatin B has emerged as a compound of significant interest due to its **specific cytotoxicity against leukemia stem cells** and its ability to **improve insulin sensitivity** in models of diet-induced obesity, positioning it as a promising candidate for therapeutic development. [3] [4]

Sources, Distribution, and Analytical Quantification

Natural Occurrence and Distribution

Avocadene and avocadyne were initially discovered in avocado seeds, but subsequent research has confirmed their presence in both seed and pulp matter of the Hass avocado variety. The concentration of these compounds varies significantly between different parts of the fruit, with seeds typically containing higher concentrations. The quantitative distribution throughout the fruit matrix has important implications for extraction strategies and potential commercial applications. [5]

Table: Quantitative Analysis of **Avocadene** and Avocadyne in Hass Avocado [5]

Avocado Tissue	Compound	Concentration Range	Linear Response (LC-MS)	LLOQ
Seed	Avocadene	Variable, quantifiable	0.1-50 μM ($r^2 > 0.990$)	0.1 μM
Seed	Avocadyne	Variable, quantifiable	0.1-50 μM ($r^2 > 0.990$)	0.1 μM
Pulp	Avocadene	Lower than seed, quantifiable	0.1-50 μM ($r^2 > 0.990$)	0.1 μM
Pulp	Avocadyne	Lower than seed, quantifiable	0.1-50 μM ($r^2 > 0.990$)	0.1 μM

Analytical Method Development

Early analytical methods for detecting avocado PFAs utilized NMR spectroscopy and GC-MS, but these approaches lacked the quantitative capacity and accuracy needed for precise pharmacokinetic studies. The development of a sensitive **LC-MS method** has enabled reliable quantitation of both **avocadene** and avocadyne in complex biological matrices. [5]

Key Method Validation Parameters: [5]

- **Linear Range:** 0.1-50 μM (0.03-17.2 $\text{ng}/\mu\text{L}$) for both **avocadene** and avocadyne ($r^2 > 0.990$)
- **Lower Limit of Quantification (LLOQ):** 0.1 μM
- **Accuracy and Precision:** Intra- and interassay accuracy and precision for quality control samples showed $\leq 18.2\%$ percentage error and $\leq 14.4\%$ coefficient of variation (CV) at LLOQ

- **Robustness:** For quality control samples at low and high concentrations, accuracy and precision were well below 10% error and CV

This validated method has been successfully applied to quantify **avocadene** and avocadyne in total lipid extracts of Hass avocado pulp and seed matter, providing essential data for standardization of extracts and dosage formulation in clinical applications. [5]

Physicochemical Characterization and Formulation

Thermal Behavior and Eutectic Properties

Differential scanning calorimetry (DSC) studies have revealed that the 1:1 molar ratio of **avocadene** and avocadyne in Avocatin B represents a **eutectic mixture** with a depressed melting point relative to either pure component. This eutectic behavior has significant implications for the compound's bioavailability and formulation potential. Avocadyne exhibits a significantly higher melting point than **avocadene**, while the Avocatin B mixture demonstrates the lowest peak melting point, characteristic of eutectic systems where molecular interactions between the two components create a more disordered crystal lattice with greater molecular mobility. [1]

The entropy of melting (ΔS_m), calculated as the ratio of melting enthalpy (ΔH_m) to melting point (T_m), is lower for Avocatin B compared to pure avocadyne or other **avocadene**:avocadyne mixtures (3:1 or 3:2), further supporting the conclusion that the 1:1 mixture forms a distinct crystalline phase with enhanced thermodynamic properties favorable for drug delivery. [1]

Self-Emulsifying Drug Delivery Systems (SEDDS)

The unique surface-active properties of avocado polyols enable their incorporation into **self-emulsifying drug delivery systems (SEDDS)**, which spontaneously form fine, transparent, oil-in-water (O/W) microemulsions with droplet sizes as small as 20 nanometers in diameter. When incorporated into SEDDS formulations containing medium-chain triglycerides (e.g., NeobeeM5 or coconut oil) and surfactants (e.g., Tween 80 or Cremophor EL), avocado polyols function as **bioactive co-surfactants** that significantly reduce emulsion droplet size. [1]

Table: SEDDS Formulation Optimization Parameters [1]

Formulation Component	Optimal Ratio	Function	Performance Characteristics
Oil Phase (Neobee M5)	1:1 (with surfactant)	Carrier for avocado polyols	Forms stable microemulsions
Surfactant (Tween 80)	1:1 (with oil)	Stabilizes oil-water interface	Reduces droplet coalescence
Avocatin B	1-20 mg/100 μ L oil	Bioactive co-surfactant	Reduces droplet size, adds bioactivity
Dilution (PBS)	1:9 (oil:aqueous)	Forms final emulsion	Produces consistent droplet sizes

Mechanism of Action in SEDDS: [1]

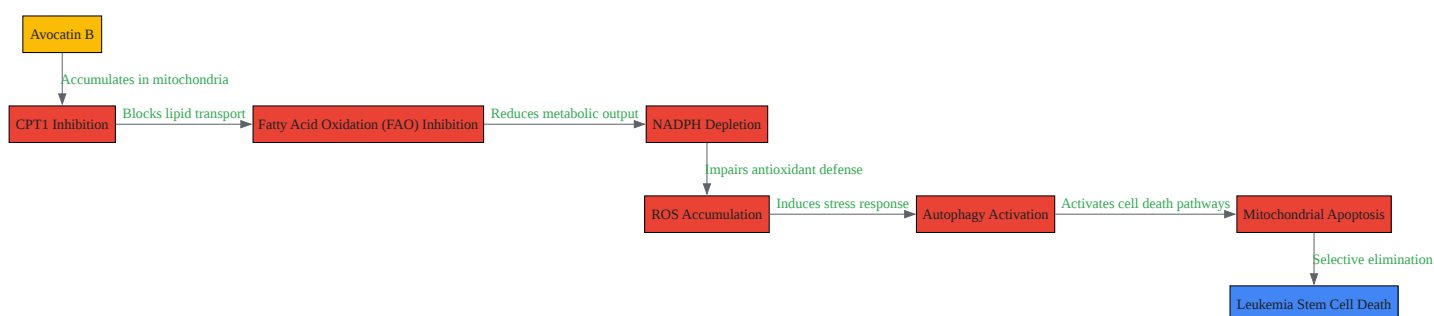
- Avocado polyols spontaneously self-assemble at the oil-water interface
- The polar portion of the polyol aligns toward the aqueous phase while the apolar aliphatic chain aligns toward the oil phase
- This molecular arrangement modifies film curvature and increases elasticity of the interfacial film (bending moduli)
- The enhanced interfacial properties enable formation of stable microemulsions with low energy input

The SEDDS approach has demonstrated significant practical benefits, including **improved cytotoxicity in acute myeloid leukemia cell lines** with increased potency and bioactivity compared to conventional cell culture delivery systems, and **enhanced encapsulation of poorly water-soluble drugs** such as naproxen and curcumin. [1]

Biological Activities and Therapeutic Potential

Anti-Leukemia Activity and Mechanism

Avocatin B demonstrates **potent and selective anti-leukemia activity**, particularly against acute myeloid leukemia (AML) and leukemia stem cells (LSCs), which are responsible for disease pathogenesis and relapse. In primary AML cells, Avocatin B induces cell death with an EC₅₀ of 1.5-5.0 μM, while showing no toxicity to normal peripheral blood stem cells at concentrations as high as 20μM. This selective toxicity represents a significant therapeutic advantage over conventional chemotherapeutic agents. [3]



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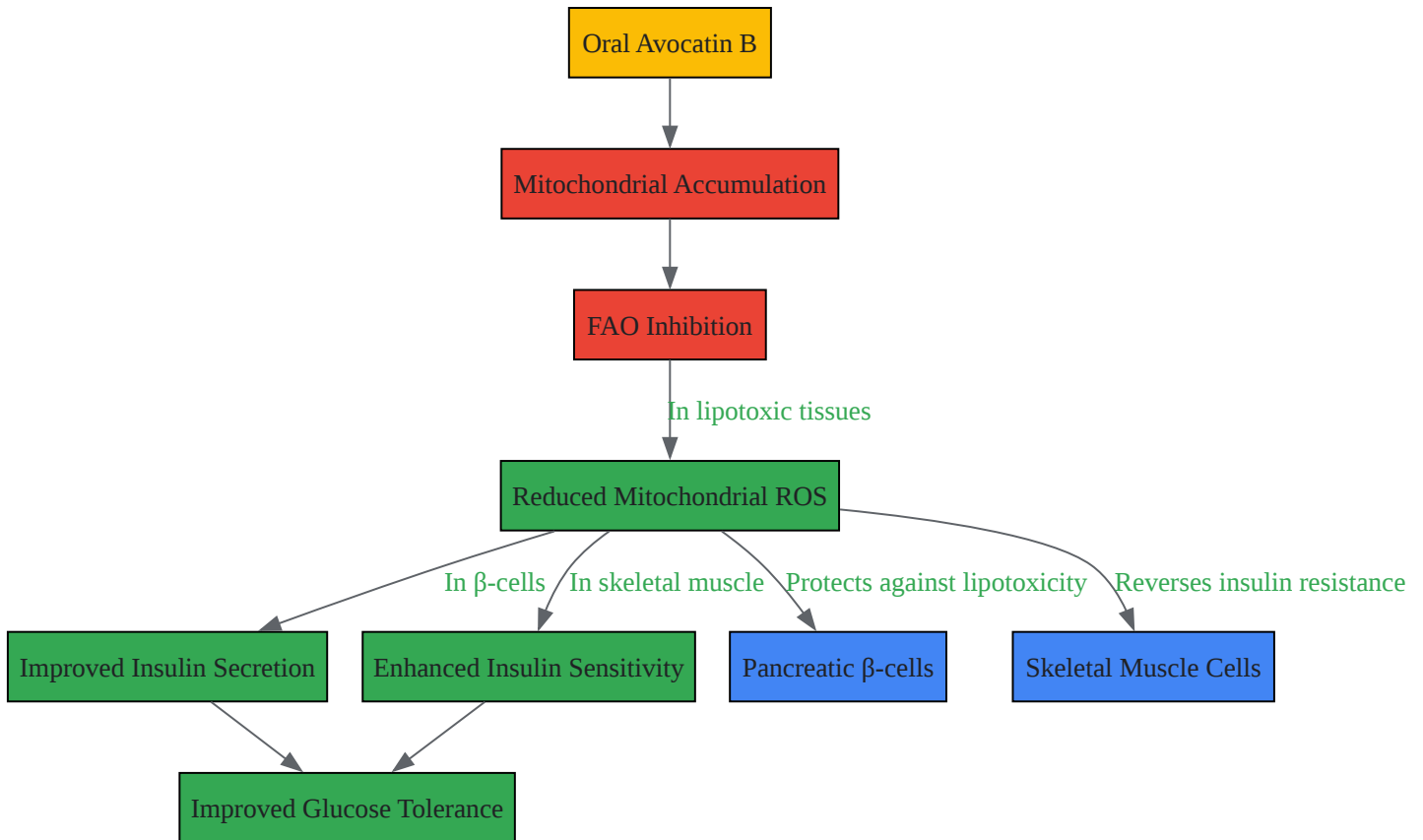
Mechanism of Avocatin B Anti-Leukemia Activity

The mechanism of Avocatin B's anti-leukemia activity involves a multi-step process targeting mitochondrial metabolism. The compound **accumulates in mitochondria** and requires the carnitine palmitoyltransferase 1 (CPT1) enzyme for activity, as demonstrated by abolished effects in CPT1-deficient cells and with chemical CPT1 inhibition using etomoxir. Once inside mitochondria, Avocatin B **inhibits fatty acid oxidation (FAO)**, reducing oxygen consumption associated with FAO by >40% at 10μM concentration. This metabolic disruption leads to **depletion of NADPH** (approximately 50% reduction), an essential co-factor for antioxidant defense systems, resulting in **increased reactive oxygen species (ROS)** and subsequent induction of both **autophagy and apoptosis** in leukemia cells. [3]

The functional importance of autophagy in Avocatin B-induced cell death has been confirmed through molecular studies showing increased autophagic activity and abolished cytotoxicity in cells with reduced ATG7 expression, a protein essential for autophagosome formation. This unique mechanism of targeting mitochondrial metabolism in leukemia cells while sparing normal cells highlights the potential of Avocatin B as a novel therapeutic approach for AML. [3]

Metabolic Effects in Diet-Induced Obesity

Avocatin B demonstrates significant beneficial effects on metabolic parameters in models of diet-induced obesity (DIO). In high-fat diet-fed mice, oral administration of Avocatin B twice weekly for five weeks resulted in **improved glucose tolerance, enhanced glucose utilization, and increased insulin sensitivity**. These metabolic improvements were mediated through the same fundamental mechanism observed in leukemia cells: **inhibition of fatty acid oxidation**. [4]



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Avocatin B Mechanism in Diet-Induced Obesity

In vitro studies using pancreatic β -islet cells (INS-1 (832/13)) and C2C12 myotubes under lipotoxic conditions demonstrated that Avocatin B **reduces mitochondrial reactive oxygen species** through its inhibition of FAO, resulting in improved insulin responsiveness in muscle cells and enhanced insulin secretion in pancreatic β -cells. This protection against lipotoxicity at the cellular level translates to improved systemic metabolic function, suggesting potential application for Avocatin B in the treatment of type 2 diabetes and related metabolic disorders. [4]

Additional Biological Activities

Beyond the well-characterized anti-leukemia and metabolic effects, avocado-derived polyhydroxylated fatty alcohols demonstrate other significant biological activities:

Mosquito Larvicidal Activity: [6]

- **Avocadene**, avocadyne, and related compounds show potent larvicidal activity against key mosquito vectors
- Highest activity observed against *Anopheles stephensi* with LC₅₀ values of 2.80 ppm (**avocadene**), 2.33 ppm (avocadyne), and 2.07 ppm (avocadenol-A)
- Variable activity against *Aedes aegypti* and *Culex quinquefasciatus*, suggesting species-specific efficacy
- Potential application for natural vector control of mosquito-borne diseases

Antimicrobial and Immunomodulatory Effects: [1] [2]

- Ethanol extracts of avocado seed show protective activity against Gram-positive and Gram-negative bacteria
- Avocadyne demonstrates potent immunomodulatory effects that impede dengue virus replication in vitro
- Broader potential for infectious disease applications requiring further investigation

Preclinical and Clinical Development

Safety and Human Clinical Trial

A randomized, double-blind, placebo-controlled clinical trial in healthy human participants assessed the safety of Avocatin B consumption at doses of 50 mg or 200 mg per day for 60 days. The results demonstrated that Avocatin B was **well-tolerated and not associated with any dose-limiting toxicity**, establishing an important foundation for its further development as a therapeutic agent. The favorable safety profile, combined with its natural origin and novel mechanism of action, highlights the nutritional and clinical potential of Avocatin B. [4]

Pharmacokinetics and Biodistribution

A pilot pharmacokinetic evaluation of Avocatin B incorporated in SEDDS formulations in C57BL/6J mice revealed **appreciable accumulation in whole blood** and **biodistribution in key target tissues**. The SEDDS delivery approach significantly enhances the bioavailability and tissue distribution of Avocatin B compared to conventional administration methods, addressing challenges associated with the limited aqueous solubility of these polyhydroxylated fatty alcohols. [1]

Conclusion and Future Perspectives

Avocatin B, representing a 1:1 mixture of the **avocadene** and avocadyne polyhydroxylated fatty alcohols, demonstrates significant potential as a therapeutic agent for multiple conditions, particularly acute myeloid leukemia and diet-induced metabolic disorders. Its unique mechanism of action centered on mitochondrial fatty acid oxidation inhibition, favorable safety profile in human trials, and adaptable formulation properties using SEDDS technology position it as a promising candidate for further development.

The current research foundation supports continued investigation into Avocatin B's therapeutic applications, with particular emphasis on:

- Expanded phase 2 clinical trials for both leukemia and metabolic diseases
- Combination therapy approaches with conventional chemotherapeutic agents
- Long-term safety and efficacy studies
- Optimization of extraction and purification methods from avocado processing waste streams
- Development of enhanced formulation strategies to improve bioavailability

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